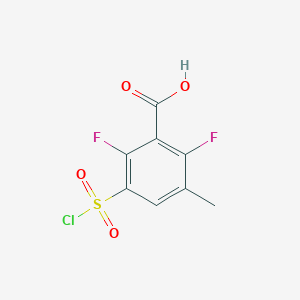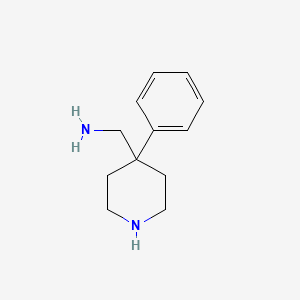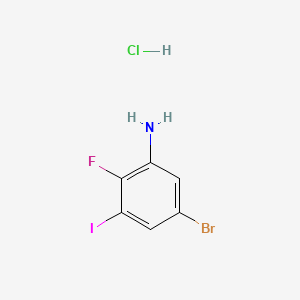
5-(1,1-Difluoroethyl)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1-Difluoroethyl)-2-methylbenzoic acid: is an organic compound that features a benzoic acid core substituted with a 1,1-difluoroethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . The reaction conditions often include the use of a nickel catalyst, such as NiCl2(PPh3)2, in the presence of a base like K2CO3, and a solvent such as DME at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1,1-Difluoroethyl)-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can lead to alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: 5-(1,1-Difluoroethyl)-2-methylbenzoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds which are valuable in medicinal chemistry .
Biology and Medicine: The compound’s unique properties make it a candidate for drug design, especially in the development of enzyme inhibitors and receptor modulators. The difluoroethyl group can mimic the steric and electronic features of other functional groups, enhancing the compound’s biological activity .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 5-(1,1-Difluoroethyl)-2-methylbenzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors by mimicking other functional groups. This can lead to the inhibition of enzyme activity or modulation of receptor function, impacting various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 5-(1,1-Difluoroethyl)-2-fluoro-3-methoxybenzoic acid
- 5-(1,1-Difluoroethyl)-2-chlorobenzoic acid
Comparison: Compared to similar compounds, 5-(1,1-Difluoroethyl)-2-methylbenzoic acid is unique due to the presence of both a difluoroethyl group and a methyl group on the aromatic ring.
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
5-(1,1-difluoroethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-7(10(2,11)12)5-8(6)9(13)14/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
XMMRDFYYQWCGCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)


![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)


![Octahydrocyclopenta[b]pyran-2-carboxylicacid](/img/structure/B13521268.png)


![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid](/img/structure/B13521284.png)

